molecular formula C16H19N5O5S B2393270 N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1428351-46-5

N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2393270
CAS No.: 1428351-46-5
M. Wt: 393.42
InChI Key: SFNHFUYLIQPMPH-UHFFFAOYSA-N
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Description

N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a unique combination of isoxazole, pyridine, and piperidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the isoxazole and pyridine intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation and sulfonylation.

    Isoxazole Synthesis: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Pyridine Synthesis: The pyridine moiety can be prepared through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling Reactions: The final coupling involves the formation of an amide bond between the isoxazole and pyridine intermediates, followed by sulfonylation to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or isoxazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The compound exerts its effects primarily through interaction with the GABA A α5 receptor, a member of the ligand-gated ion channel superfamily. By binding to this receptor, it modulates the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which plays a crucial role in regulating neuronal excitability and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to selectively bind to the GABA A α5 receptor sets it apart from other compounds with similar structures.

Properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O5S/c22-15(16(23)19-14-5-9-26-20-14)18-10-12-3-7-21(8-4-12)27(24,25)13-2-1-6-17-11-13/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,18,22)(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNHFUYLIQPMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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